Thrombin Inhibitor 2

Description

Structure

3D Structure

Properties

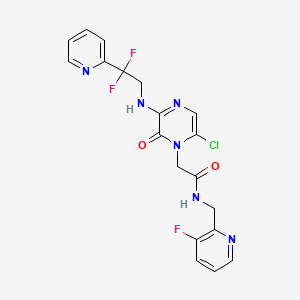

IUPAC Name |

2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATHXZYXWMKUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312904-62-4 |

Source

|

| Record name | DPOC-4088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312904624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPOC-4088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6MPG81Y84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Direct Thrombin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease encoded by the F2 gene, is a pivotal enzyme in the coagulation cascade. Its primary role is the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot. Due to its central role, thrombin is a key target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) are a class of anticoagulant drugs that bind directly to the active site of thrombin, blocking its interaction with substrates. This guide provides a technical overview of the mechanism of action of direct thrombin inhibitors, with a focus on the principles of their function and the experimental methods used to characterize them. While this guide is broadly applicable, it is important to note that specific quantitative data and detailed experimental protocols for the compound marketed as "Thrombin Inhibitor 2" (CAS: 312904-62-4), reportedly extracted from US patent US8541580B2, are not publicly available within the patent itself or in other readily accessible scientific literature.

Core Mechanism of Action: Direct Thrombin Inhibition

Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the thrombin enzyme, thereby preventing its enzymatic activity.[1][2] Thrombin possesses a catalytic active site where it cleaves its substrates, most notably fibrinogen.[2] DTIs are designed to fit into this active site with high affinity and specificity, physically obstructing the access of natural substrates. This direct, competitive inhibition is in contrast to indirect thrombin inhibitors, such as heparin, which require a cofactor like antithrombin to exert their effect.[2]

The inhibition of thrombin has two major downstream effects on the coagulation cascade:

-

Prevention of Fibrin Formation: By blocking thrombin's active site, DTIs prevent the conversion of fibrinogen to fibrin. This is the terminal step in the common pathway of coagulation, and its inhibition directly prevents the formation of a stable blood clot.

-

Inhibition of Thrombin-Mediated Amplification: Thrombin also plays a crucial role in amplifying its own production by activating upstream clotting factors, including Factor V, Factor VIII, and Factor XI. By inhibiting thrombin, DTIs dampen this positive feedback loop, leading to a significant reduction in the overall generation of thrombin.

Furthermore, thrombin is a potent activator of platelets. By blocking thrombin, DTIs can also reduce platelet activation and aggregation, further contributing to their antithrombotic effect.

Signaling Pathway of Coagulation and the Role of Direct Thrombin Inhibitors

The coagulation cascade is a series of enzymatic reactions that results in the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. The following diagram illustrates the simplified coagulation cascade and highlights the central role of thrombin and the point of intervention for direct thrombin inhibitors.

Quantitative Data

As previously stated, specific quantitative data for "Thrombin Inhibitor 2" (HY-10217) is not available in the public domain. For a typical direct thrombin inhibitor, a data table would be structured as follows to present key quantitative metrics of its activity and selectivity.

| Parameter | Description | Value |

| IC50 (Thrombin) | The half maximal inhibitory concentration against human α-thrombin. | Data not available |

| Ki (Thrombin) | The inhibition constant, indicating the binding affinity to thrombin. | Data not available |

| Selectivity | ||

| IC50 (Factor Xa) | The half maximal inhibitory concentration against Factor Xa. | Data not available |

| IC50 (Trypsin) | The half maximal inhibitory concentration against Trypsin. | Data not available |

| IC50 (Plasmin) | The half maximal inhibitory concentration against Plasmin. | Data not available |

Experimental Protocols

The following is a representative, generic protocol for a chromogenic thrombin inhibition assay. This protocol is intended as a template and would require optimization for specific compounds and laboratory conditions.

Protocol: In Vitro Chromogenic Thrombin Inhibition Assay

1. Objective:

To determine the in vitro inhibitory activity of a test compound against purified human α-thrombin by measuring the cleavage of a chromogenic substrate.

2. Materials:

-

Human α-thrombin (e.g., Sigma-Aldrich, EMD Millipore)

-

Chromogenic thrombin substrate (e.g., S-2238, Chromogenix)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA)

-

Test compound (e.g., "Thrombin Inhibitor 2")

-

Positive Control Inhibitor (e.g., Argatroban)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

3. Experimental Workflow:

4. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound stock solution in Assay Buffer to achieve a range of desired concentrations.

-

Prepare a working solution of human α-thrombin in Assay Buffer. The final concentration should be determined based on enzyme activity to yield a linear rate of substrate cleavage over the measurement period.

-

Prepare a working solution of the chromogenic substrate in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Plate Setup:

-

To the wells of a 96-well microplate, add a fixed volume (e.g., 20 µL) of the serially diluted test compound, positive control, or Assay Buffer (for enzyme control and blank wells).

-

Add the working solution of human α-thrombin (e.g., 60 µL) to all wells except the blank.

-

Add Assay Buffer to the blank wells to achieve the same final volume.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume (e.g., 20 µL) of the chromogenic substrate solution to all wells.

-

Immediately begin measuring the change in absorbance at 405 nm over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a microplate reader.

-

5. Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit of time (ΔAbs/min) from the linear portion of the kinetic curve. For endpoint assays, use the final absorbance reading.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)] * 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion

Direct thrombin inhibitors represent a significant class of anticoagulants that offer a targeted approach to modulating the coagulation cascade. Their mechanism of action is centered on the direct, competitive inhibition of the active site of thrombin, a critical enzyme in hemostasis. While the principles of their function and the methods for their characterization are well-established, it is imperative for researchers to have access to specific quantitative data and detailed protocols for individual compounds to advance drug development efforts. The lack of publicly available, detailed experimental data for "Thrombin Inhibitor 2" underscores the challenges that can be encountered in the preclinical assessment of research compounds. The generic protocols and conceptual diagrams provided in this guide serve as a foundational resource for understanding and investigating the mechanism of action of direct thrombin inhibitors.

References

The Binding of Dabigatran to Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding interaction between the direct thrombin inhibitor, dabigatran (B194492), and its target enzyme, human α-thrombin. Dabigatran serves here as a well-characterized exemplar for a univalent, active-site-directed thrombin inhibitor. This document details the specific binding site, summarizes key quantitative binding and inhibition data, outlines relevant experimental methodologies, and visualizes the inhibitor's mechanism within the broader context of the coagulation cascade.

Introduction to Thrombin and Dabigatran

Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis. It is the final effector enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the structural basis of a blood clot.[1][2] Thrombin also amplifies its own generation by activating upstream clotting factors and is a potent activator of platelets.[3][4]

The thrombin molecule possesses a catalytic active site and two key surface domains known as exosite I and exosite II. Exosite I is the fibrin-binding site, while exosite II serves as the heparin-binding domain.[1][2] These sites are crucial for recognizing and binding various substrates and cofactors.[1]

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[5][6] Administered orally as the prodrug dabigatran etexilate, it is rapidly converted to its active form.[5] Unlike indirect inhibitors like heparin, dabigatran binds directly to thrombin without the need for a cofactor such as antithrombin.[5] Crucially, it is a univalent inhibitor, targeting only the active site, which allows it to inactivate both free (circulating) and fibrin-bound thrombin.[1][2]

The Dabigatran Binding Site on Thrombin

Structural studies, primarily X-ray crystallography, have precisely elucidated the binding mode of dabigatran to thrombin.

Binding Location: Dabigatran binds directly and exclusively to the catalytic active site of thrombin.[2][5][7] It does not interact with exosite I or exosite II.[8]

Key Interactions: The inhibitor occupies the S1 specificity pocket of the active site. A critical interaction involves the positively charged amidine group of dabigatran, which forms a salt bridge with the carboxylate side chain of the Asp189 residue at the base of the S1 pocket.[9] This interaction mimics the binding of the natural arginine side chains of thrombin's substrates. Further hydrophobic and polar interactions with other residues lining the active site cleft contribute to the high-affinity and specific binding.[10][11]

The binding of dabigatran sterically blocks the active site, preventing thrombin from accessing and cleaving its substrates, most notably fibrinogen.[7]

Quantitative Data: Binding Affinity and Inhibition

The interaction between dabigatran and thrombin has been extensively quantified through various biochemical and biophysical assays. The following tables summarize the key parameters.

| Parameter | Value | Method | Reference |

| K_i_ (Inhibition Constant) | 4.5 ± 0.2 nM | Enzyme Kinetics | [5][12] |

| IC_50_ (Half-maximal Inhibitory Conc.) | 9.3 nM | Enzyme Kinetics | [12] |

| IC_50_ (Thrombin Binding to Platelets) | 118 nM | Flow Cytometry | [12] |

| IC_50 (P-selectin Exposure) | 126 nM | Flow Cytometry | [12] |

| IC_50 (Fibrinogen Binding) | 185 nM | Flow Cytometry | [12] |

| IC_50 (Thrombin Generation, AUC) | 134.1 ng/mL | Thrombin Generation Assay | [13] |

Table 1: Key binding and inhibition constants for dabigatran with human thrombin.

Signaling Pathways and Logical Relationships

Dabigatran exerts its anticoagulant effect by directly interrupting the final common pathway of the coagulation cascade.

Caption: Dabigatran's point of inhibition in the coagulation cascade.

Experimental Protocols

Chromogenic Thrombin Activity Assay

This assay quantifies thrombin activity or its inhibition by measuring the cleavage of a synthetic chromogenic substrate.

Principle: Thrombin specifically cleaves a synthetic peptide substrate (e.g., H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide) that mimics its natural cleavage site. This cleavage releases a chromophore, p-nitroaniline (pNA), which produces a yellow color. The rate of increase in absorbance at 405 nm is directly proportional to the active thrombin concentration.[14][15][16]

Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of purified human α-thrombin, a stock solution of the chromogenic substrate, and various concentrations of the test inhibitor (dabigatran).

-

Reaction Setup: In a 96-well microplate, add the assay buffer.

-

Inhibitor Incubation: Add the test inhibitor (dabigatran) or vehicle control to the appropriate wells.

-

Enzyme Addition: Add a fixed concentration of human thrombin to all wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding the chromogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 10-30 minutes).

-

Data Analysis: Calculate the rate of reaction (V_o_) from the linear portion of the absorbance vs. time curve. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC_50_ value.

Diluted Thrombin Time (dTT) Assay

The dTT is a functional clotting assay used to quantify the concentration of dabigatran in plasma.

Principle: Patient plasma is diluted to minimize the effect of other coagulation factor variations. A known, low concentration of thrombin reagent is added to the diluted plasma, and the time to clot formation is measured. This clotting time is directly proportional to the concentration of dabigatran in the sample.[5]

Caption: Experimental workflow for the Diluted Thrombin Time (dTT) assay.

Methodology:

-

Sample Collection: Collect patient blood into a tube containing 3.2% sodium citrate.

-

Plasma Preparation: Centrifuge the blood at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Calibration Curve: Prepare a set of calibrators by spiking pooled normal plasma with known concentrations of dabigatran.

-

Dilution: Dilute the patient plasma and each calibrator with a buffer (e.g., Owren-Koller buffer).

-

Incubation: Pre-warm the diluted samples in coagulometer cuvettes to 37°C.

-

Clot Initiation: Add a pre-warmed, standardized low-concentration thrombin reagent to a cuvette and simultaneously start a timer.

-

Detection: The coagulometer (optical or mechanical) detects the formation of a fibrin clot and stops the timer.

-

Quantification: Plot the clotting times of the calibrators against their concentrations to create a standard curve. Determine the dabigatran concentration in the patient sample by interpolating its clotting time on the curve.[5]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for a complete thermodynamic characterization of the interaction.

Principle: A solution of the ligand (dabigatran) is titrated in small aliquots into a sample cell containing the protein (thrombin). Each injection causes a heat change, which is measured by the calorimeter. As the protein becomes saturated, the heat change per injection diminishes. The resulting data are used to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation: Prepare highly pure, concentrated solutions of thrombin and dabigatran in an identical, thoroughly degassed buffer (e.g., phosphate-buffered saline, pH 7.4). Precise concentration determination is critical.

-

Instrument Setup: Load the thrombin solution into the sample cell and the dabigatran solution into the injection syringe of the ITC instrument. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the dabigatran solution into the thrombin solution, with sufficient time between injections for the signal to return to baseline.

-

Control Titration: Perform a control experiment by titrating dabigatran into the buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the raw titration data. Integrate the resulting peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (K_d_, n, ΔH).

X-ray Crystallography of the Thrombin-Dabigatran Complex

This technique provides a high-resolution, three-dimensional structure of the protein-inhibitor complex.

Principle: A highly ordered crystal of the thrombin-dabigatran complex is grown and then exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. This pattern is mathematically processed to generate an electron density map, into which an atomic model of the complex is built and refined.

Methodology:

-

Complex Formation (Co-crystallization):

-

Purify human α-thrombin to homogeneity.

-

Prepare a solution of the thrombin-dabigatran complex by incubating the purified protein with a molar excess of the inhibitor.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.

-

-

Crystal Optimization: Optimize initial "hit" conditions to grow large, single, well-diffracting crystals.

-

Data Collection:

-

Cryo-protect the crystal (e.g., by soaking in a solution containing glycerol (B35011) or ethylene (B1197577) glycol) and flash-cool it in liquid nitrogen.

-

Mount the crystal on a goniometer at a synchrotron X-ray source.

-

Expose the crystal to the X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine unit cell parameters and reflection intensities.

-

Solve the phase problem, often using molecular replacement with a known thrombin structure (e.g., PDB ID: 1HUT) as a search model.

-

Build the atomic model of the complex into the resulting electron density map, paying special attention to the inhibitor's conformation and its interactions with the protein.

-

Refine the model against the experimental data to improve its fit and geometry, resulting in a final PDB file (e.g., PDB ID: 1KTS).[10]

-

References

- 1. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Coagulation - Wikipedia [en.wikipedia.org]

- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dabigatran - Wikipedia [en.wikipedia.org]

- 8. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]

- 16. abcam.com [abcam.com]

The Discovery and Development of a Direct Thrombin Inhibitor: A Technical Guide

Foreword: In the landscape of anticoagulant therapy, the advent of direct oral anticoagulants (DOACs) marked a significant paradigm shift from traditional vitamin K antagonists. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of a representative direct thrombin inhibitor, Dabigatran (B194492). For the purpose of this guide, "Thrombin Inhibitor 2" will be used as a placeholder for Dabigatran, offering a detailed case study for researchers, scientists, and drug development professionals.

Introduction: The Role of Thrombin in Hemostasis

Thrombin is a serine protease that plays a central role in the coagulation cascade. It is the final enzyme in the pathway, responsible for converting soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the mesh of a blood clot. Additionally, thrombin amplifies its own production by activating upstream clotting factors and also activates platelets, further promoting thrombosis.[1][2] Due to its critical role, thrombin has long been a key target for anticoagulant drug development.[3]

The Dawn of a New Anticoagulant: The Discovery of Dabigatran

The journey to discover Dabigatran was driven by the need for an oral anticoagulant with a predictable pharmacokinetic profile, overcoming the limitations of warfarin (B611796), such as its narrow therapeutic window and numerous food and drug interactions.[4] The development of Dabigatran can be traced back to the insights gained from the X-ray crystal structure of bovine thrombin complexed with a peptide-like inhibitor, which elucidated the key interactions within the enzyme's active site. This structural information guided the design of potent and selective direct thrombin inhibitors.

Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin. It binds to the active site of the thrombin molecule, preventing it from cleaving fibrinogen and activating other coagulation factors.[1] A significant advantage of Dabigatran is its ability to inhibit both free and clot-bound thrombin, a feature not shared by indirect inhibitors like heparin.[5]

Mechanism of Action: A Direct Approach to Thrombin Inhibition

Dabigatran etexilate is the orally administered prodrug that is rapidly converted to its active form, Dabigatran, by esterases in the plasma and liver. Dabigatran directly and reversibly binds to the active site of thrombin, inhibiting its downstream effects in the coagulation cascade. This direct inhibition prevents the conversion of fibrinogen to fibrin, the activation of factors V, VIII, XI, and XIII, and thrombin-induced platelet aggregation.[2]

Below is a diagram illustrating the coagulation cascade and the site of action of Dabigatran.

Caption: The Coagulation Cascade and Site of Action of Dabigatran.

Quantitative Analysis: Pharmacokinetics and Pharmacodynamics

Dabigatran exhibits a predictable pharmacokinetic and pharmacodynamic profile, allowing for fixed-dosing without the need for routine coagulation monitoring.[6]

Table 1: Pharmacokinetic Properties of Dabigatran Etexilate

| Parameter | Value | Reference |

| Bioavailability | 3-7% | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [7] |

| Protein Binding | 35% | [4] |

| Elimination Half-life | 12-17 hours | [4] |

| Excretion | ~80% renal | [8] |

Table 2: In Vitro Inhibitory Activity of Dabigatran

| Parameter | Value | Target/Assay | Reference |

| Ki | 4.5 nM | Thrombin | [9] |

| IC50 | 10 nM | Thrombin-induced platelet aggregation | [9] |

| IC50 | 118 nM | Thrombin binding to platelets | [3] |

| IC50 | 134.1 ng/mL | Thrombin generation assay (AUC) | [10] |

Drug Development Workflow

The development of Dabigatran followed a structured pathway from initial discovery to clinical application.

Caption: High-Level Drug Development Workflow for Dabigatran.

Clinical Development: The RE-LY Trial

The Randomized Evaluation of Long-Term Anticoagulant Therapy (RE-LY) trial was a pivotal Phase III clinical trial that compared two doses of Dabigatran (110 mg and 150 mg twice daily) with warfarin in patients with atrial fibrillation.[11][12]

Table 3: Key Outcomes of the RE-LY Trial

| Outcome (Rate per Year) | Dabigatran 110 mg | Dabigatran 150 mg | Warfarin | Reference |

| Stroke or Systemic Embolism | 1.53% | 1.11% | 1.69% | [12] |

| Hemorrhagic Stroke | 0.12% | 0.10% | 0.38% | [13] |

| Major Bleeding | 2.71% | 3.11% | 3.36% | [13] |

The RE-LY trial demonstrated that the 150 mg dose of Dabigatran was superior to warfarin in preventing stroke and systemic embolism, with similar rates of major bleeding, while the 110 mg dose was non-inferior to warfarin with lower rates of major bleeding.[12][13]

Experimental Protocols

Synthesis of Dabigatran Etexilate Mesylate (Illustrative)

The synthesis of Dabigatran etexilate is a multi-step process. An improved process involves the following key steps:

-

Condensation: Commercially available ethyl-3-(3-amino-4-(methylamino)benzoyl(piperidin-2-yl)amino)propanoate is condensed with 2-cyanophenyl amino acetic acid in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) in a suitable solvent like dichloromethane.[8]

-

Cyclization: The resulting intermediate undergoes cyclization in the presence of acetic acid to form the benzimidazole (B57391) core.[14]

-

Amidine Formation: The cyano group is converted to an amidine hydrochloride using the Pinner reaction with ethanolic HCl followed by reaction with ammonium (B1175870) carbonate.[15]

-

Acylation: The amidine is then acylated with n-hexyl chloroformate in the presence of a base such as potassium carbonate in a solvent like acetone (B3395972).[8]

-

Salt Formation: The final Dabigatran etexilate free base is converted to the mesylate salt by reacting it with methanesulfonic acid in acetone to improve its stability and solubility.[14][15]

In Vitro Thrombin Activity Assay

This assay quantifies the enzymatic activity of thrombin.

-

Reagent Preparation: Prepare a thrombin standard of known concentration, a specific thrombin substrate (e.g., a chromogenic or fluorogenic peptide), and an appropriate assay buffer.[16]

-

Sample Preparation: Prepare test samples containing the inhibitor (Dabigatran) at various concentrations. Plasma or purified enzyme can be used.

-

Assay Procedure:

-

Add the thrombin standard or sample to the wells of a microplate.

-

Add the assay buffer.

-

Initiate the reaction by adding the thrombin substrate.

-

Incubate at a controlled temperature (e.g., 37°C).

-

-

Data Acquisition: Measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.[16] The rate of substrate cleavage is directly proportional to the thrombin activity.

-

Data Analysis: Calculate the percent inhibition of thrombin activity by Dabigatran at each concentration and determine the IC50 value.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

-

Sample Preparation: Obtain citrated platelet-poor plasma from subjects.[17]

-

Assay Procedure:

-

Pre-warm the plasma sample to 37°C.

-

Add a contact activator (e.g., silica) and phospholipids (B1166683) (aPTT reagent) to the plasma and incubate for a defined period.[17]

-

Initiate clotting by adding calcium chloride.[6]

-

-

Data Acquisition: Measure the time taken for a clot to form using a coagulometer.[6]

-

Interpretation: Dabigatran prolongs the aPTT in a concentration-dependent manner, although the correlation can be less reliable at higher concentrations.[6]

Ecarin Clotting Time (ECT) Assay

The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.

-

Principle: Ecarin, a protease from the venom of the saw-scaled viper, directly converts prothrombin to meizothrombin. Direct thrombin inhibitors like Dabigatran inhibit meizothrombin, thus prolonging the clotting time.[18][19]

-

Assay Procedure:

-

Add citrated platelet-poor plasma to a cuvette.

-

Add the Ecarin reagent.[19]

-

Measure the time to clot formation after the addition of calcium chloride.

-

-

Interpretation: The ECT shows a linear, dose-dependent relationship with Dabigatran concentrations, making it a reliable method for monitoring its anticoagulant effect.[19]

Conclusion

Dabigatran represents a significant advancement in anticoagulant therapy, offering a safe and effective oral alternative to warfarin for the prevention of thromboembolic events. Its discovery and development were guided by a deep understanding of the structure and function of thrombin, leading to a highly specific and potent direct inhibitor. The predictable pharmacology of Dabigatran has simplified its clinical use, and its efficacy and safety have been robustly demonstrated in large-scale clinical trials. This technical guide provides a comprehensive overview of the key scientific and clinical aspects of this important therapeutic agent.

References

- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabigatran - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. The effect of dabigatran on the activated partial thromboplastin time and thrombin time as determined by the Hemoclot thrombin inhibitor assay in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Rationale and design of RE-LY: randomized evaluation of long-term anticoagulant therapy, warfarin, compared with dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]

- 13. Explaining the RE-LY Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. Relationship between plasma dabigatran concentration and activated partial thromboplastin time in Japanese patients with non-valvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ecarin-Based Methods for Measuring Thrombin Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 19. Ecarin Clotting Time [ECT] [practical-haemostasis.com]

A Technical Guide to the Structure-Activity Relationship (SAR) of Direct Thrombin Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth analysis of the structure-activity relationships of benzamidine-based direct thrombin inhibitors, a class of compounds that has been pivotal in the development of anticoagulants. The principles and methodologies discussed are broadly applicable to the study of other thrombin inhibitors.

Introduction to Thrombin and Its Inhibition

Thrombin is a serine protease that plays a central role in the coagulation cascade, primarily by converting fibrinogen to fibrin, which forms the mesh of a blood clot.[1][2][3] Beyond its procoagulant functions, thrombin is a potent signaling molecule that activates platelets and other cells through Protease-Activated Receptors (PARs).[1][2][4][5] Dysregulation of thrombin activity is implicated in thrombotic diseases, making it a key target for anticoagulant therapy.[6] Direct thrombin inhibitors (DTIs) bind directly to the active site of thrombin, blocking its enzymatic activity.

Core Principles of Benzamidine-Based Thrombin Inhibitor SAR

Benzamidine (B55565) and its derivatives are a cornerstone in the design of inhibitors for trypsin-like serine proteases, including thrombin.[7] The positively charged amidine group mimics the guanidinium (B1211019) group of arginine, the natural substrate for thrombin, allowing it to anchor in the S1 specificity pocket of the enzyme, which contains the key residue Asp189.[7] SAR studies in this class of inhibitors typically explore modifications at various positions to optimize interactions with other binding pockets of the enzyme.

Quantitative Structure-Activity Relationship Data

The following tables summarize the SAR for selected series of benzamidine-based and other direct thrombin inhibitors. The data illustrates how structural modifications influence inhibitory potency against thrombin.

Table 1: SAR of 1,3,5-Trisubstituted Benzene Thrombin Inhibitors

| Compound | R1 Group | P1 Ligand | Thrombin Kᵢ (nM) | Selectivity vs. Trypsin |

| Lead (2) | H | Amidinophenyl | - | - |

| Optimized (3) | Pyridine (B92270) N-oxide | Amidinophenyl | 0.77 | ~627,000-fold |

Data synthesized from Isaacs's group SAR work, highlighting that oxidation to the pyridine N-oxide significantly increases potency and selectivity.[8]

Table 2: SAR of Diamino Benzo[b]thiophene Derivatives

| Compound | C-3 Side Chain Modification | Activity (10⁶ L/mol) | Fold Increase vs. Lead (1a) |

| 1a (Lead) | Initial screening hit structure | - | 1x |

| 23c | Modified C-3 side chain | 1240 | ~2200x |

| 28c | Alternative C-3 modification | 903 | - |

| 31c | Further C-3 modification | 1271 | ~2900x |

This data demonstrates that systematic investigation and modification of the C-3 side chain can lead to dramatic increases in inhibitory potency.[9]

Table 3: Activity of Selected Direct Thrombin Inhibitors

| Inhibitor | Class/Scaffold | Thrombin Kᵢ or IC₅₀ | Key SAR Feature |

| NAPAP | Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide | Kᵢ: 2.1 nM | Potent and selective via rapid binding mechanism.[10] |

| BMS-189664 | Reversible α-thrombin inhibitor | IC₅₀: 0.046 µM | Orally active, potent, and selective.[11] |

| Dabigatran | Benzimidazole-based | Kᵢ (human): 65 nM | Prodrug (Dabigatran etexilate) for oral bioavailability.[10][12] |

| SAR107375 | Dual Inhibitor | Kᵢ: 8 nM | Potent dual inhibitor of both thrombin and Factor Xa.[10] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to accurate SAR assessment. Below are methodologies for key in vitro assays.

Fluorometric Thrombin Inhibition Assay

This assay is a common high-throughput screening method to quantify the inhibitory potential of test compounds.[13]

Principle: The assay utilizes a synthetic peptide substrate for thrombin that is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). When the substrate is cleaved by active thrombin, the fluorophore is released, and its fluorescence can be measured. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence intensity.

Materials:

-

Human α-thrombin (e.g., from BPS Bioscience or similar)[14]

-

Fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Assay Buffer (e.g., Tris-based buffer at physiological pH)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., PPACK Dihydrochloride or Dabigatran)[15]

-

96-well black microplates

Procedure:

-

Enzyme Preparation: Prepare a working solution of human α-thrombin in pre-warmed assay buffer.

-

Compound Preparation: Create a serial dilution of the test compounds to be evaluated.

-

Reaction Setup:

-

To each well of the 96-well plate, add 50 µL of the thrombin enzyme solution.

-

Add 10 µL of the diluted test compound or control to the respective wells. For the enzyme control (EC) wells, add 10 µL of assay buffer with the corresponding solvent concentration.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Initiate Reaction: Add 40 µL of the thrombin substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with excitation at ~350 nm and emission at ~450 nm.[16]

-

Data Analysis:

-

Determine the reaction rate (slope) for each well by choosing two time points within the linear range of the fluorescence plot.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Chromogenic Thrombin Generation Assay (TGA)

This assay measures the overall potential of a plasma sample to generate thrombin, providing a more holistic view of coagulation.

Principle: The assay measures the generation of thrombin in plasma after the activation of coagulation. The amount of thrombin generated over time is quantified by its activity on a specific chromogenic substrate that releases p-nitroaniline (pNA), a yellow-colored compound measured at 405 nm.[15]

Materials:

-

Test plasma (platelet-poor)

-

TGA reagents (including a source of tissue factor and phospholipids)

-

Chromogenic substrate for thrombin

-

Thrombin calibrator

-

Calcium chloride solution

-

Stop solution

-

96-well clear microplate

Procedure:

-

Reagent Preparation: Reconstitute and prepare all reagents, including plasma, substrate, and thrombin calibrators, as per the manufacturer's instructions.[17] Keep reagents on ice where specified.[17]

-

Sample Preparation: Pre-incubate plasma with the test inhibitor or vehicle control.

-

Assay Plate Setup:

-

Pipette the thrombin calibrators and plasma samples (containing inhibitors) into designated wells of the microplate.

-

Incubate the plate for a specified time at 37°C.

-

-

Initiate Thrombin Generation: Add the TGA reagent containing calcium chloride to all wells simultaneously to start the coagulation process.

-

Kinetic Measurement: Immediately after adding the start reagent, add the chromogenic substrate. Place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm at regular intervals.

-

Data Analysis:

-

Use the thrombin calibrator readings to create a calibration curve and convert the absorbance readings of the samples to thrombin concentration (nM).

-

Plot the thrombin concentration versus time to generate a "thrombogram."

-

Key parameters such as Lag Time, Endogenous Thrombin Potential (ETP, the area under the curve), and Peak Thrombin can be calculated from the thrombogram to assess the effect of the inhibitor.

-

Signaling Pathways and Experimental Workflows

Thrombin Signaling via Protease-Activated Receptors (PARs)

Thrombin is a key activator of G protein-coupled PARs, initiating intracellular signaling cascades that are crucial in hemostasis, inflammation, and cell proliferation.[1][5] The primary mechanism involves thrombin cleaving the N-terminal domain of PARs (specifically PAR1, PAR3, and PAR4), which unmasks a new N-terminus that acts as a tethered ligand, activating the receptor.[2][4]

Caption: Thrombin activation of PAR1 and subsequent G-protein signaling cascades.

General Workflow for Thrombin Inhibitor Screening

The process of identifying and characterizing novel thrombin inhibitors follows a logical progression from high-throughput screening to more detailed mechanistic and in vivo studies.

Caption: A typical workflow for the discovery and development of novel thrombin inhibitors.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 5. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. amsbio.com [amsbio.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. haemoscan.com [haemoscan.com]

Selectivity Profile of Direct Thrombin Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of direct thrombin inhibitors (DTIs), with a focus on clinically relevant examples such as dabigatran (B194492), argatroban (B194362), and bivalirudin. As the development of novel anticoagulants continues, understanding the selectivity of these inhibitors against other proteases is paramount for predicting their efficacy and safety profiles. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key biological and experimental pathways.

Introduction to Thrombin and Its Inhibition

Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade, catalyzing the conversion of fibrinogen to fibrin (B1330869) to form a blood clot.[1] It also activates various coagulation factors and platelets, amplifying the thrombotic response. Direct thrombin inhibitors are a class of anticoagulants that bind directly to the active site of thrombin, thereby blocking its procoagulant and prothrombotic functions.[1] The efficacy of a DTI is not only determined by its potency in inhibiting thrombin but also by its selectivity for thrombin over other structurally similar serine proteases involved in coagulation and fibrinolysis. High selectivity is a desirable characteristic as it minimizes off-target effects and potential adverse events.

Quantitative Selectivity Profile of Direct Thrombin Inhibitors

The selectivity of a thrombin inhibitor is quantified by comparing its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for thrombin to that for other proteases. A higher Ki or IC50 value indicates weaker inhibition. The following table summarizes the available data for three widely used DTIs—dabigatran, argatroban, and bivalirudin—against a panel of key serine proteases.

| Protease | Dabigatran (Ki/IC50, nM) | Argatroban (Ki/IC50, nM) | Bivalirudin (Ki/IC50, nM) |

| Thrombin (Factor IIa) | 4.5 [2][3] | ~39 [1] | Not Reported |

| Factor Xa | Not Reported | 5,000[4] | 1,700,000[4] |

| Trypsin (bovine) | 50.3[5] | Little to no effect[6][7] | Not Reported |

| Trypsin (human isoforms) | 10 - 79[5][8] | Little to no effect[6][7] | Not Reported |

| Plasmin | Not Reported | Little to no effect[6][7] | Not Reported |

| Kallikrein | Not Reported | Little to no effect[6][7] | Not Reported |

Experimental Protocol: Determining Inhibitor Selectivity

The determination of the selectivity profile of a thrombin inhibitor involves a series of in vitro enzyme inhibition assays. A common and robust method utilizes fluorogenic substrates.

Objective:

To determine the inhibition constant (Ki) of a test compound against thrombin and a panel of other serine proteases.

Principle:

The assay measures the rate of cleavage of a protease-specific fluorogenic substrate. The substrate consists of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the active protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage.

Materials:

-

Enzymes: Purified human α-thrombin, Factor Xa, trypsin, plasmin, etc.

-

Substrates: Specific fluorogenic substrates for each protease (e.g., Boc-VPR-AMC for thrombin).

-

Inhibitor: Test compound (e.g., "Thrombin Inhibitor 2") dissolved in an appropriate solvent (e.g., DMSO).

-

Buffer: Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4).

-

Microplates: Black, flat-bottom 96- or 384-well plates.

-

Instrumentation: Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of enzymes, substrates, and the test inhibitor at known concentrations.

-

Create a serial dilution of the inhibitor to test a range of concentrations.

-

-

Assay Setup:

-

In the microplate wells, add the assay buffer.

-

Add the inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.

-

Add the specific protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals over a specific period. The excitation and emission wavelengths will be specific to the fluorophore used.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where:

-

[S] is the substrate concentration.

-

Km is the Michaelis-Menten constant for the substrate.

-

-

-

Selectivity Determination:

-

Repeat the assay for each protease in the selectivity panel.

-

The selectivity of the inhibitor for thrombin over another protease is calculated as the ratio of the Ki for the other protease to the Ki for thrombin.

-

Visualizations

The Coagulation Cascade

The following diagram illustrates the central role of thrombin in the coagulation cascade, highlighting why it is a key target for anticoagulation therapy.

Experimental Workflow for Selectivity Profiling

This diagram outlines the typical workflow for determining the selectivity profile of a protease inhibitor.

References

- 1. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Preclinical testing of dabigatran in trypsin-dependent pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical testing of dabigatran in trypsin-dependent pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Thrombin Inhibitor 2 (DPOC-4088)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombin Inhibitor 2, also identified as DPOC-4088 with the Chemical Abstracts Service (CAS) number 312904-62-4, is a small molecule, orally active, and reversible direct thrombin inhibitor.[1] Developed as a potential alternative to warfarin, this compound has undergone initial clinical evaluation, demonstrating a predictable pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known pharmacokinetic (PK) and pharmacodynamic (PD) properties of DPOC-4088, detailed experimental methodologies for its characterization, and a review of the underlying signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research.

Introduction to Direct Thrombin Inhibitors

Thrombin is a serine protease that plays a central role in the coagulation cascade, ultimately catalyzing the conversion of fibrinogen to fibrin (B1330869) to form a stable blood clot.[2][3] Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, inhibiting its activity. Unlike indirect inhibitors such as heparin, DTIs do not require a cofactor like antithrombin III for their anticoagulant effect. This leads to a more predictable anticoagulant response.

DPOC-4088 is a novel DTI that has been investigated for its potential in the primary prevention of venous thromboembolism.[1] Its development has reached at least Phase I clinical trials, providing valuable initial data on its behavior in humans.[1]

Pharmacodynamic Properties

Mechanism of Action

As a direct thrombin inhibitor, DPOC-4088 binds to the active site of thrombin, preventing its interaction with substrates like fibrinogen. This inhibition of thrombin's enzymatic activity disrupts the final common pathway of the coagulation cascade, thereby preventing clot formation.

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for a direct thrombin inhibitor like DPOC-4088.

In Vitro Potency

Pharmacodynamic Effects in Humans

A Phase I clinical trial (NCT01347203) in healthy male subjects demonstrated that single oral doses of DPOC-4088 produced a dose-dependent anticoagulant effect.[1] The effects on key coagulation parameters are summarized in the table below.

| Parameter | 100 mg Dose | 200 mg Dose |

| Peak Mean INR | 1.15 - 1.17 | 1.28 - 1.30 |

| Time to Peak INR | 4 hours | 4 hours |

| aPTT at 24h (% above pre-dose) | 12 - 15% | 21 - 24% |

| ECT at 24h (% above pre-dose) | 21 - 23% | 35 - 36% |

| Time to TT Normalization | ~48 hours | ~48 hours |

| Table 1: Summary of Pharmacodynamic Effects of DPOC-4088 in Healthy Male Subjects. Data extracted from the clinical trial abstract NCT01347203.[1] |

Pharmacokinetic Properties

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME properties of DPOC-4088 are not fully characterized in publicly available literature. The Phase I clinical trial utilized two prolonged-release formulations, indicating a focus on extending the absorption phase to achieve a desirable dosing interval, likely once-daily.[1]

Pharmacokinetics in Humans

The single-dose Phase I study in healthy male subjects provides the primary source of human pharmacokinetic data for DPOC-4088. The study evaluated two prolonged-release formulations at 100 mg and 200 mg doses. Key pharmacokinetic parameters are presented in the table below.

| Parameter | Formulation 1 | Formulation 2 |

| Dose | 100 mg / 200 mg | 100 mg / 200 mg |

| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase |

| AUC (ng*h/mL) | Dose-proportional increase | Dose-proportional increase |

| tmax (h) | Not specified | Not specified |

| Half-life (h) | Not specified | Not specified |

| Table 2: Summary of Pharmacokinetic Parameters of DPOC-4088 in Healthy Male Subjects. Data extracted from the clinical trial abstract NCT01347203.[1] |

The abstract notes that dose proportionality was observed for Cmax and AUC for both formulations.[1] The plasma concentrations of DPOC-4088 were well-correlated with the observed pharmacodynamic effects.[1]

Experimental Protocols

Synthesis of DPOC-4088

The synthesis of DPOC-4088 is detailed in patent application US20110105753A1. The process involves the preparation of key intermediates, 2-aminomethyl-3-fluoropyridine and 2,2-difluoro-2-(2-pyridyl)ethylamine, followed by their condensation and subsequent reactions to yield the final compound. A simplified workflow is depicted below.

In Vitro Thrombin Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against thrombin.

-

Reagents and Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate

-

Assay buffer (e.g., Tris-HCl with PEG)

-

Test compound (DPOC-4088) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of DPOC-4088 in assay buffer.

-

Add a fixed concentration of human α-thrombin to each well of the microplate.

-

Add the diluted DPOC-4088 or vehicle control to the wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the thrombin substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Venous Thrombosis Model (General Rat Protocol)

This protocol outlines a common method for evaluating the antithrombotic efficacy of a compound in a rat model of venous thrombosis.

-

Animals:

-

Male Sprague-Dawley rats (or other suitable strain)

-

-

Procedure:

-

Administer DPOC-4088 or vehicle control orally at various doses at a specified time before the induction of thrombosis.

-

Anesthetize the rats.

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Induce thrombosis by a combination of stasis and endothelial injury (e.g., ligation of the IVC and application of a pro-thrombotic agent like ferric chloride).

-

Close the abdominal incision and allow the thrombus to form for a specific duration (e.g., 4 hours).

-

Re-anesthetize the animals and isolate the IVC.

-

Excise the thrombosed segment of the IVC.

-

Isolate and weigh the thrombus.

-

Compare the thrombus weight in the DPOC-4088-treated groups to the vehicle control group to determine the dose-dependent antithrombotic effect.

-

Safety and Tolerability

In the Phase I clinical trial, single oral doses of 100 mg and 200 mg of DPOC-4088 were reported to be safe and well-tolerated in healthy male subjects.[1] The majority of adverse events were mild and considered unrelated or unlikely to be related to the study drug.[1] Adverse events that were potentially linked to the pharmacodynamic activity of DPOC-4088 included mild epistaxis (nosebleed) and blood in the stool in a small number of subjects.[1]

Conclusion

DPOC-4088 is a direct thrombin inhibitor with predictable pharmacokinetic and pharmacodynamic properties, as demonstrated in an early-phase clinical trial. It exhibits dose-proportional pharmacokinetics and a clear dose-dependent anticoagulant effect. The compound was found to be safe and well-tolerated at the single doses studied. Further research, including the publication of full clinical trial results and comprehensive preclinical data, would be necessary to fully elucidate the therapeutic potential of DPOC-4088. This guide provides a foundational overview for researchers and drug development professionals interested in this compound and the broader class of direct thrombin inhibitors.

References

Literature review on direct thrombin inhibitors like "Thrombin Inhibitor 2"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dabigatran (B194492), a direct thrombin inhibitor, as a representative of its class. The document details its mechanism of action, presents key pharmacokinetic and clinical data, and outlines experimental protocols for its assessment.

Introduction

Dabigatran etexilate, marketed as Pradaxa, is an oral anticoagulant that acts as a direct, competitive, and reversible inhibitor of thrombin.[1] It is a prodrug that is rapidly converted to its active form, dabigatran.[1] Unlike traditional anticoagulants like warfarin (B611796), dabigatran's predictable pharmacokinetic and pharmacodynamic profile allows for fixed-dosing without the need for routine coagulation monitoring.[1][2] This guide will delve into the technical aspects of dabigatran, providing valuable information for researchers and professionals in drug development.

Mechanism of Action

Dabigatran directly inhibits both free and clot-bound thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1] Thrombin is responsible for converting fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot.[1] By blocking thrombin's active site, dabigatran prevents the formation of fibrin, thereby inhibiting thrombus development.[1] This targeted action is distinct from vitamin K antagonists like warfarin, which inhibit the synthesis of several clotting factors.[1]

Coagulation Cascade and Dabigatran's Site of Action

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a stable fibrin clot and can be initiated through either the intrinsic or extrinsic pathway, both of which converge on a common pathway.[3]

Quantitative Data

Pharmacokinetics of Dabigatran

The pharmacokinetic profile of dabigatran has been studied in healthy volunteers and various patient populations.[4][5][6] Key parameters are summarized below.

| Parameter | Healthy Volunteers | Patients (Post-Surgery) | Reference(s) |

| Time to Max. Plasma Conc. (Tmax) | 1.5 - 3 hours | 3.7 - 4.5 hours | [1] |

| Elimination Half-life (t1/2) | 12 - 14 hours | - | [1] |

| Apparent Volume of Distribution (Vd) | 60 - 70 L | - | [1] |

| Renal Clearance | ~80% | - | [1] |

| Plasma Protein Binding | ~35% | - | [1] |

Table 1: Pharmacokinetic Parameters of Dabigatran.

Clinical Efficacy and Safety: The RE-LY Trial

The Randomized Evaluation of Long-Term Anticoagulant Therapy (RE-LY) trial was a pivotal study that compared two doses of dabigatran with warfarin in patients with atrial fibrillation.[3][7][8]

| Outcome | Dabigatran 110 mg (twice daily) | Dabigatran 150 mg (twice daily) | Warfarin | Reference(s) |

| Primary Efficacy Outcome (Stroke or Systemic Embolism) | 1.53% per year | 1.11% per year | 1.69% per year | [3] |

| Primary Safety Outcome (Major Bleeding) | 2.71% per year | 3.11% per year | 3.36% per year | [3] |

| Hemorrhagic Stroke | 0.12% per year | 0.10% per year | 0.38% per year | [9] |

| Ischemic Stroke | - | - | - | [10] |

| Myocardial Infarction | 0.72% per year | 0.74% per year | 0.53% per year | [9] |

| All-Cause Mortality | 3.75% per year | 3.64% per year | 4.13% per year | [3] |

| Gastrointestinal Bleeding | - | 1.51% per year | 1.02% per year | [3] |

Table 2: Key Efficacy and Safety Outcomes from the RE-LY Trial.

Experimental Protocols

Accurate measurement of dabigatran's anticoagulant effect is crucial in specific clinical scenarios.[11] While routine monitoring is not typically required, assays such as the Ecarin Clotting Time (ECT) and Prothrombin Time (PT) can be utilized.[11][12]

Ecarin Clotting Time (ECT)

The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.[13] It utilizes ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), which directly converts prothrombin to meizothrombin, an intermediate that is inhibited by dabigatran.[13]

Principle: The time to clot formation is measured after the addition of ecarin to citrated plasma. The prolongation of the clotting time is directly proportional to the concentration of dabigatran.[13]

Methodology:

-

Sample Preparation: Obtain platelet-poor plasma by double centrifugation of citrated whole blood.[14]

-

Reagent Preparation: Reconstitute ecarin reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Pre-warm the plasma sample and ecarin reagent to 37°C.

-

Mix a specific volume of plasma with the ecarin reagent in a coagulometer.

-

The instrument automatically detects the time to fibrin clot formation.

-

-

Calibration: A calibration curve is constructed using plasma samples spiked with known concentrations of dabigatran.[13]

Prothrombin Time (PT)

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. While less sensitive to dabigatran than the ECT, a modified, diluted PT (dPT) can provide a linear response to dabigatran concentrations.[2][15]

Principle: The clotting time of plasma is measured after the addition of thromboplastin (B12709170) (a source of tissue factor) and calcium.[15]

Methodology:

-

Sample Preparation: Obtain platelet-poor plasma from a citrated whole blood sample.

-

Reagent Preparation: Reconstitute thromboplastin reagent with calcium chloride according to the manufacturer's instructions. For a diluted PT, the thromboplastin is further diluted.[15]

-

Assay Procedure:

-

Pre-warm the plasma sample to 37°C.

-

Add the thromboplastin-calcium reagent to the plasma in a coagulometer.

-

The instrument measures the time until a fibrin clot is formed.

-

-

Reporting: Results are typically reported in seconds and as an International Normalized Ratio (INR); however, the INR is not a reliable measure of dabigatran's effect.[2]

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]

- 4. Pharmacokinetic profile of the oral direct thrombin inhibitor dabigatran etexilate in healthy volunteers and patients undergoing total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 6. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of dabigatran versus warfarin from the RE-LY trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of dabigatran versus warfarin from the RE-LY trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patientcareonline.com [patientcareonline.com]

- 10. ahajournals.org [ahajournals.org]

- 11. 5oaks.co.nz [5oaks.co.nz]

- 12. researchgate.net [researchgate.net]

- 13. Ecarin Clotting Time [ECT] [practical-haemostasis.com]

- 14. mayocliniclabs.com [mayocliniclabs.com]

- 15. epistemonikos.org [epistemonikos.org]

An In-depth Technical Guide on the Therapeutic Potential of a Direct Thrombin Inhibitor

Disclaimer: The term "Thrombin Inhibitor 2" is not a standard nomenclature for a specific therapeutic agent. Therefore, this guide will focus on a well-characterized direct thrombin inhibitor, Argatroban (B194362) , as a representative molecule to provide an in-depth technical overview of its core properties and potential therapeutic applications. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Direct Thrombin Inhibition

Thrombin is a serine protease that plays a pivotal role in the coagulation cascade, primarily by converting fibrinogen to fibrin (B1330869), which forms the mesh of a blood clot.[1] It also activates various coagulation factors and platelets, amplifying the thrombotic response.[2] Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, thereby blocking its enzymatic activity.[3] Unlike indirect inhibitors such as heparin, DTIs do not require a cofactor like antithrombin III to exert their effect and can inhibit both free and clot-bound thrombin.[1][3]

Argatroban is a synthetic, small-molecule, direct thrombin inhibitor derived from L-arginine.[4] It is a univalent DTI, meaning it binds only to the active site of thrombin.[3] Its reversible and highly selective inhibition of thrombin makes it a valuable therapeutic agent in various clinical settings where anticoagulation is required.[1][4]

Quantitative Data on Inhibitory Activity

The potency and selectivity of a thrombin inhibitor are critical determinants of its therapeutic window and safety profile. The following tables summarize the key quantitative data for Argatroban.

| Parameter | Value | Target | Notes |

| Ki (Inhibition Constant) | ~39 nM[1] | Thrombin | Indicates high binding affinity to thrombin. |

| IC50 (vs. Fluid-Phase Thrombin) | 12 nM (aggregation)[5] | Thrombin | Concentration required to inhibit 50% of thrombin-induced platelet aggregation. |

| IC50 (vs. Clot-Bound Thrombin) | 2.8 µM[6] | Thrombin | Demonstrates efficacy against thrombin within an existing clot. |

Table 1: Inhibitory Potency of Argatroban against Thrombin

| Protease | Selectivity vs. Thrombin | Notes |

| Trypsin | Low to no effect at therapeutic concentrations[3] | Argatroban is highly selective for thrombin. |

| Factor Xa | Low to no effect at therapeutic concentrations[3] | High selectivity minimizes off-target effects. |

| Plasmin | Low to no effect at therapeutic concentrations[3] | Specificity for thrombin is a key characteristic. |

| Kallikrein | Low to no effect at therapeutic concentrations[3] | Further demonstrates the high selectivity of Argatroban. |

Table 2: Selectivity Profile of Argatroban

Potential Therapeutic Applications

The primary application of direct thrombin inhibitors like Argatroban is the prevention and treatment of thrombosis.[1] However, emerging research suggests their potential in other areas, such as oncology.

Thromboembolic Disorders

Argatroban is approved for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT), a serious immune-mediated complication of heparin therapy.[2] It is also used as an anticoagulant during percutaneous coronary interventions (PCI) in patients with or at risk for HIT.[2] Its predictable anticoagulant effect and lack of immunogenicity make it a safer alternative to heparin in these patient populations.[2]

Cancer-Associated Thrombosis and Metastasis

There is a well-established link between cancer and thrombosis, with cancer patients having an elevated risk of thromboembolic events.[7] Thrombin plays a role not only in cancer-associated thrombosis but also in tumor progression and metastasis.[7][8] Thrombin can promote tumor cell proliferation, migration, and invasion, often through the activation of Protease-Activated Receptors (PARs), particularly PAR-1.[8][9] By inhibiting thrombin, DTIs like Argatroban have the potential to not only manage thrombosis in cancer patients but also to interfere with tumor progression.[8][9]

Signaling Pathways

Coagulation Cascade

Argatroban exerts its primary therapeutic effect by directly inhibiting thrombin at the final common pathway of the coagulation cascade. This prevents the conversion of fibrinogen to fibrin and the subsequent formation of a stable clot.

References

- 1. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Inhibition by Argatroban, a specific thrombin inhibitor, of platelet activation by fibrin clot-associated thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protease-activated receptors (PARs)—biology and role in cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PAR-1 and Thrombin: The Ties that Bind the Microenvironment to Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Dabigatran on the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the direct thrombin inhibitor, Dabigatran (B194492), and its effects on the coagulation cascade. The document outlines the mechanism of action, presents quantitative data on its anticoagulant effects, and details the experimental protocols used to measure these effects.

Introduction to Dabigatran

Dabigatran etexilate, marketed as Pradaxa, is an orally administered prodrug that is rapidly converted to its active form, dabigatran.[1] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[2] Its mechanism of action is distinct from traditional anticoagulants like warfarin, as it directly targets thrombin (Factor IIa), the final key enzyme in the coagulation cascade, without requiring cofactors such as antithrombin.[1][3] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking the formation of a thrombus.[1] Dabigatran inhibits both free and clot-bound thrombin, as well as thrombin-induced platelet aggregation.[1][3]

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Thrombin plays a central role in this process by converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize and are cross-linked to form a stable clot. Thrombin also amplifies its own production by activating upstream clotting factors, including Factor V, Factor VIII, and Factor XI, and activates platelets, further promoting coagulation.[3]

Dabigatran directly binds to the active site of the thrombin molecule, blocking its enzymatic activity.[3][4] This inhibition is concentration-dependent and has a high degree of selectivity for thrombin.[2] By neutralizing thrombin, dabigatran effectively interrupts the final common pathway of the coagulation cascade.

Below is a diagram illustrating the coagulation cascade and the point of inhibition by Dabigatran.

Quantitative Effects on Coagulation Parameters

The anticoagulant effect of dabigatran can be measured using various coagulation assays. The following tables summarize the key inhibitory constants and the effects of dabigatran on standard coagulation tests.

Table 1: Inhibitory Constants of Dabigatran

| Parameter | Value | Reference |

| Ki (Inhibition constant) | 4.5 nM | [2] |

| IC50 (Thrombin Generation - AUC) | 134.1 ng/mL | [5] |

Table 2: Effect of Dabigatran on Coagulation Assays

| Assay | Effect | Dabigatran Concentration (ng/mL) | Fold Increase/Prolongation | Reference |

| aPTT | Prolongation (curvilinear) | Trough (150 mg bid) | ~1.5x normal | [6][7] |

| Peak (150 mg bid) | ~2x normal | [6][7] | ||

| >200 | Non-linear response | [6] | ||

| PT/INR | Minimal prolongation | Therapeutic range | Relatively insensitive | [6][8] |

| TT | Marked prolongation | >60 | >300 seconds (assay limit) | [6][9] |

| dTT | Linear prolongation | Therapeutic range | Linear correlation | [6] |

| ECT | Linear prolongation | Therapeutic range | Linear correlation | [6] |

Experimental Protocols

Detailed methodologies for key coagulation assays are crucial for reproducible research. The following sections describe standard protocols for assessing the anticoagulant effects of dabigatran.

Sample Preparation

For in vitro studies, normal pooled human plasma is typically used.[10][11] Dabigatran is dissolved in a suitable solvent, such as a mixture of hydrochloric acid and dimethyl sulfoxide, to create a stock solution.[10][11] This stock is then serially diluted into the plasma to achieve a range of final dabigatran concentrations (e.g., 25, 50, 75, 100, 150, 200, 300, 400, 500 ng/mL).[11][12] The plasma samples are then aliquoted and can be stored frozen until analysis.[11]

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of coagulation.